1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene
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Overview
Description
1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structural features, including multiple fluorine atoms, a nitrophenoxy group, and a prop-1-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated benzene derivative reacts with a nitrophenoxy compound under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K_2CO_3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H_2) in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH_3) in methanol or sodium hydride (NaH) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitrophenoxy group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
- 1,3,5-Tris (2-trifluoromethyl-4-aminophenoxy)benzene
Uniqueness
1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene is unique due to its specific combination of fluorine atoms, nitrophenoxy group, and prop-1-enyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO3/c1-3-4-9-12(17)14(19)16(15(20)13(9)18)24-11-7-8(2)5-6-10(11)21(22)23/h3-7H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIBWYSSDURCEC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=C(C=CC(=C2)C)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=C(C=CC(=C2)C)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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